mosedipimod

概要

説明

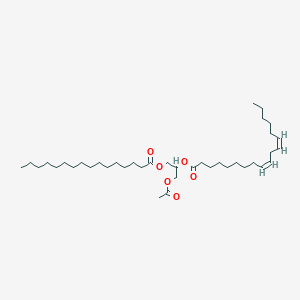

EC-18は、1-パルミトイル-2-リノレオイル-3-アセチル-ラセミ-グリセロールとしても知られており、合成モノアセチルジアシルグリセロールです。これは、新規かつ最初のクラスの、経口投与可能な免疫調節剤です。 EC-18は、化学放射線療法を受けている患者における重度の口腔粘膜炎の期間と発生率を軽減する可能性を示しています 。 また、肺の炎症、アレルギー性喘息、腹腔内敗血症に対する保護効果も示されています .

準備方法

合成経路と反応条件

EC-18の合成には、グリセロールとパルミチン酸およびリノール酸のエステル化、それに続くアセチル化が含まれます。反応条件には通常、硫酸やp-トルエンスルホン酸などの触媒の使用が含まれ、反応は完全なエステル化を確保するために還流条件下で行われます。 最終生成物はカラムクロマトグラフィーで精製され、高純度の化合物が得られます .

工業生産方法

EC-18の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、工業用グレードの試薬と溶媒の使用が含まれ、反応は大型の反応器で行われます。 精製プロセスには、結晶化や蒸留など、複数の工程が含まれる場合があり、最終生成物が要求される純度基準を満たすようにします .

化学反応の分析

反応の種類

EC-18は、次のようなさまざまな化学反応を起こします。

酸化: EC-18は酸化されて、対応するエポキシドとヒドロキシル化生成物を生成することができます。

還元: EC-18の還元は、ジヒドロ誘導体の生成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: エポキシドとヒドロキシル化誘導体。

還元: ジヒドロ誘導体。

科学的研究の応用

Oncology

Mosedipimod is being investigated for its efficacy in treating chemotherapy-induced neutropenia (CIN), a common side effect of cancer treatments that leads to a decrease in white blood cell counts. The drug aims to mitigate the risk of infections in patients undergoing chemotherapy by enhancing immune function and promoting hematopoiesis . A global Phase 2 trial is currently underway to evaluate its effectiveness in this indication.

Respiratory Diseases

The compound is also under clinical development for the treatment of acute respiratory distress syndrome (ARDS) associated with coronavirus disease 2019 (COVID-19). This compound has shown promise in improving lung function and reducing inflammation in preclinical studies, suggesting it could be beneficial in managing severe respiratory infections .

Inflammatory Conditions

This compound has potential applications in treating various inflammatory diseases, including:

- Psoriasis : A chronic autoimmune condition characterized by skin inflammation.

- Rheumatoid Arthritis : A systemic inflammatory disorder affecting joints.

- Atopic Dermatitis : A chronic inflammatory skin condition.

The drug's mechanism involves modulating immune responses and reducing inflammation, which are key factors in these diseases .

Acute Radiation Syndrome

This compound is being studied for its role in mitigating acute radiation syndrome (ARS), which can occur after exposure to high doses of radiation. The drug may help improve survival rates and recovery of hematopoietic function following radiation exposure by promoting the regeneration of blood cells .

Chemotherapy-Induced Oral Mucositis

Oral mucositis is a painful condition resulting from cancer treatments that damage the oral mucosa. This compound is being evaluated for its ability to prevent and treat this condition, aiming to enhance patient comfort and reduce treatment interruptions during chemotherapy .

Current Clinical Trials

- Phase 2 Trials for Chemotherapy-Induced Neutropenia : Enzychem Lifesciences initiated a multicenter Phase 2 study to assess the efficacy and safety of this compound in patients experiencing CIN .

- COVID-19 Pneumonia : Ongoing trials are investigating this compound's impact on patients with severe COVID-19 pneumonia, focusing on recovery rates and lung function improvement .

Case Studies

Several studies have highlighted this compound's potential:

- In animal models, this compound demonstrated significant improvements in lung function and reduced inflammatory markers post-exposure to harmful agents such as radiation .

- Clinical reports suggest that this compound may enhance recovery from chemotherapy-related side effects, supporting its role as a supportive care agent .

作用機序

EC-18は、炎症の解消を促進し、恒常性への早期回復を促進することにより、免疫調節剤として作用します。これは、炎症性サイトカインの産生を阻害し、炎症部位への好中球の浸潤を減少させることによって実現されます。 EC-18は、特定の受容体への結合を通じて病原体を捕捉して分解することにより、宿主の固有の防御機構を強化します .

類似の化合物との比較

類似の化合物

1,2-ジパルミトイル-sn-グリセロ-3-ホスホコリン(DPPC): 免疫調節作用が類似したリン脂質。

1,2-ジリノレオイル-sn-グリセロ-3-ホスホコリン(DLPC): 抗炎症作用を持つ別のリン脂質。

1,2-ジオレオイル-sn-グリセロ-3-ホスホコリン(DOPC): 炎症を軽減し、細胞膜の安定性を促進する役割を果たすことが知られています

独自性

EC-18は、脂肪酸(パルミチン酸とリノール酸)とアセチル化の特定の組み合わせにより、その免疫調節作用が強化され、ユニークです。 他の類似の化合物とは異なり、EC-18は、幅広い炎症性および自己免疫性疾患において有効性が示されており、汎用性の高い治療薬となっています .

類似化合物との比較

Similar Compounds

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A phospholipid with similar immunomodulatory properties.

1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC): Another phospholipid with anti-inflammatory effects.

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Known for its role in reducing inflammation and promoting cell membrane stability

Uniqueness

EC-18 is unique due to its specific combination of fatty acids (palmitic acid and linoleic acid) and its acetylation, which enhances its immunomodulatory properties. Unlike other similar compounds, EC-18 has shown efficacy in a wide range of inflammatory and autoimmune conditions, making it a versatile therapeutic agent .

生物活性

Mosedipimod, also known as EC-18, is a synthetic compound derived from 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG). It has garnered attention for its potential therapeutic applications in managing immune and inflammatory diseases. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and clinical applications.

This compound exhibits a multimodal mechanism of action that influences various biological pathways:

- Calcium Influx : The compound stimulates calcium influx into T lymphocytes, enhancing the immune response.

- Cytokine Production : It increases the production of various cytokines, which are crucial for mediating inflammatory responses.

- Endocytic Trafficking : this compound accelerates endocytic trafficking of Pattern Recognition Receptors (PRRs), facilitating the removal of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) from the body .

Preclinical Studies

This compound has demonstrated significant biological activity in several preclinical models:

- Lung Function Improvement : Animal studies have shown that this compound can improve lung function and reduce inflammation and fibrosis, indicating its potential in treating respiratory conditions .

- Chemotherapy-Induced Neutropenia : In a Phase 2 clinical trial, this compound is being evaluated for its efficacy in preventing chemotherapy-induced neutropenia (CIN), a common side effect of cancer treatments that leads to decreased white blood cell counts .

- Oral Mucositis : The compound is also under investigation for its role in managing chemoradiation-induced oral mucositis, a painful condition affecting the mucosal lining of the mouth .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Neutropenia : In a multicenter Phase 2 trial involving patients undergoing chemotherapy, this compound showed promise in reducing the incidence and severity of neutropenia compared to standard treatments. Patients reported fewer complications related to low white blood cell counts .

- Inflammatory Conditions : Research indicates that this compound's ability to modulate neutrophil activity may provide therapeutic benefits in inflammatory diseases such as psoriasis and rheumatoid arthritis .

Clinical Applications

This compound has received several designations from regulatory bodies:

- Orphan Drug Designation : The FDA granted orphan drug status for this compound in treating acute radiation syndrome (ARS) and chemotherapy-induced neutropenia, highlighting its potential in addressing unmet medical needs .

- Clinical Trials : Ongoing clinical trials are assessing its safety and efficacy across various indications, including COVID-19-related complications .

Research Findings Summary Table

| Study/Trial | Focus Area | Findings |

|---|---|---|

| Phase 2 Trial | Chemotherapy-Induced Neutropenia | Reduced incidence and severity compared to standard care |

| Animal Model | Lung Function | Improved lung function; reduced inflammation and fibrosis |

| Case Study | Oral Mucositis | Potential benefits in managing pain and inflammation |

特性

IUPAC Name |

(1-acetyloxy-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O6/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-39(42)45-37(34-43-36(3)40)35-44-38(41)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2/h12,14,18-19,37H,4-11,13,15-17,20-35H2,1-3H3/b14-12-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKUNXBDVGLOFS-DUZKARGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Mosedipimod is a proprietary compound originally derived from Sika deer antler. It accelerates endocytic trafficking of Pattern Recognition Receptors which allows for the swift removal of PAMPs/DAMPs. This drug has been shown to improve lung function and reduce inflammation and fibrosis in animal models. Currently, mosedipimod is being investigated against chemoradiation-induced oral mucositis and neutropenia, as well as against COVID-19. | |

| Record name | Mosedipimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

221139-79-3 | |

| Record name | Mosedipimod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221139793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosedipimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOSEDIPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88928BS57E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。